
2'-C-methyladenosine
Vue d'ensemble
Description
2'-C-Methyladenosine (2'CMA) is a modified nucleoside characterized by a methyl group at the 2'-carbon position of the ribose sugar (adenosine derivative). It is naturally found in eukaryotic mRNA, where it modulates RNA stability, translation, and splicing . Pharmacologically, 2'CMA is a potent inhibitor of RNA-dependent RNA polymerases (RdRps) in viruses such as hepatitis C virus (HCV) and dengue virus (DENV). Its 5'-triphosphate form (2'CMA-TP) competitively inhibits viral RdRps by acting as a chain terminator during RNA synthesis . Despite its efficacy, 2'CMA faces challenges like rapid enzymatic degradation by adenosine deaminase and poor oral bioavailability .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2’-C-Méthyladénosine implique généralement la méthylation de l’adénosine à la position 2’. Une méthode courante consiste à traiter l’adénosine avec de l’iodure de méthyle dans un milieu alcalin anhydre à basse température. La réaction est effectuée pendant plusieurs heures, ce qui conduit à la formation de 2’-C-Méthyladénosine .
Méthodes de production industrielle : La production industrielle de 2’-C-Méthyladénosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de techniques de purification avancées, telles que la chromatographie sur colonne, est essentielle pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La 2’-C-Méthyladénosine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir la 2’-C-Méthyladénosine en ses formes réduites.
Substitution : Le groupe méthyle à la position 2’ peut être remplacé par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la substitution peut conduire à divers analogues fonctionnalisés .
Applications De Recherche Scientifique
Antiviral Properties
1.1 Inhibition of Hepatitis C Virus (HCV)
2'-C-methyladenosine and its derivatives have been identified as effective inhibitors of HCV RNA replication. Studies have demonstrated that this compound interferes with the viral polymerase, thereby hindering the replication process. Specifically, 7-Ethynyl-7-deaza-2'-C-methyladenosine has shown remarkable potency against HCV, being over 400 times more effective than traditional antiviral agents like AZT .
1.2 Zika Virus (ZIKV) Inhibition
Recent research has highlighted the efficacy of 7-deaza-2'-C-methyladenosine (7DMA) as a potent inhibitor of ZIKV replication. In vitro assays have confirmed that 7DMA effectively reduces viral loads and delays disease progression in ZIKV-infected models. For instance, studies involving AG129 mice demonstrated that treatment with 7DMA significantly improved survival rates and reduced viremia following ZIKV infection . The compound not only inhibited viral replication but also mitigated associated neuroinflammation, showcasing its dual protective role against both the virus and its inflammatory effects .
Case Studies
Mécanisme D'action
Le mécanisme d’action précis de la 2’-C-Méthyladénosine n’est pas complètement compris. On pense qu’elle interagit avec les ribosomes, influençant la stabilité de l’ARNm, la traduction et l’épissage. Les triphosphates du composé agissent comme de puissants inhibiteurs compétitifs des réactions catalysées par l’ARN polymérase dépendante de l’ARN, inhibant ainsi la réplication de l’ARN viral .
Composés similaires :
- 2’-C-Méthylcytidine
- 7-Déaza-2’-C-Méthyladénosine
- Ribavirine
- T-705 et son analogue T-1105
Comparaison : La 2’-C-Méthyladénosine est unique en raison de sa méthylation spécifique à la position 2’, qui lui confère des propriétés biochimiques distinctes. Comparée à des composés similaires, elle a montré une efficacité plus élevée dans l’inhibition de la réplication de l’ARN viral sans induire de cytotoxicité .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Overview
The 2'-C-methylribonucleoside class includes derivatives with modifications to the sugar (2'-C-methyl) and/or nucleobase (e.g., cytidine, deaza-adenosine). Key analogs are compared below:
Table 1: Key Properties of 2'-C-Methyladenosine and Analogs
†Eliminated Trichomonas totiviruses with 100% efficiency . ‡IC50 values depend on viral/host systems (e.g., ineffective in Leishmania ).
Mechanistic and Pharmacokinetic Differences
RdRp Inhibition :
- 2'CMA-TP and 2'-O-methylcytidine-TP inhibit HCV NS5B similarly in vitro, but 2'CMA-TP achieves higher intracellular concentrations, leading to superior potency (IC50 = 0.31 µM vs. 14 µM) .
- 7DMA-TP retains activity against flaviviruses (e.g., ZIKV, DENV) and coronaviruses due to resistance to deamination, a limitation of 2'CMA .
- Metabolic Stability: 2'CMA is susceptible to adenosine deaminase, whereas 7DMA’s 7-deaza modification prevents enzymatic degradation, enhancing its half-life . 2'-C-Methylcytidine (2CMC) is ineffective against Leishmania RNA virus 1 (LRV1) but potent against Trichomonas totiviruses, highlighting host-dependent metabolism .
Spectrum of Antiviral Activity
- HCV : 2'CMA and 7DMA inhibit HCV replication, but 7DMA failed in clinical trials due to toxicity .
- Flaviviruses : 2'CMA (EC50 = 2.42 µM for DENV ) and 7DMA (EC50 = 8.92 µM for ZIKV ) are broad-spectrum inhibitors.
- Coronaviruses : 7DMA derivatives (e.g., DFMA) reduce SARS-CoV-2 replication in vitro .
- Totiviridae : 2'CMA eliminates Trichomonas totiviruses, while 2CMC is ineffective in Leishmania .
Toxicity and Clinical Potential
- 2'CMA shows minimal cytotoxicity in replicon assays but antagonizes ribavirin in combination therapy .
- 7DMA caused severe toxicity in animal studies, limiting its clinical use despite broad antiviral activity .
- Pyrrolo-pyrImidine derivatives (e.g., 4-amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine) demonstrate improved safety profiles and oral bioavailability, making them promising candidates .
Activité Biologique
2'-C-methyladenosine (2'-C-MeA) is a nucleoside analog that has garnered attention for its antiviral properties, particularly against positive-strand RNA viruses. This compound's biological activity has been extensively studied, revealing its potential as a therapeutic agent for viral infections such as those caused by West Nile Virus (WNV) and Zika Virus (ZIKV). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in animal models, and potential clinical applications.
This compound functions primarily as an inhibitor of viral RNA-dependent RNA polymerases (RdRps), which are essential for viral replication. The incorporation of 2'-C-methylated nucleotides into viral RNA leads to premature termination of RNA synthesis. This mechanism has been demonstrated in multiple studies:
- Inhibition of Viral Replication : this compound and its derivatives, such as 7-deaza-2'-C-methyladenosine (7DMA), effectively inhibit the replication of various viruses by terminating RNA synthesis at the RdRp active site. For instance, 2'-C-MeA's incorporation prevents the RdRp from achieving a closed conformation necessary for continued RNA synthesis, thereby halting viral replication .
West Nile Virus (WNV)
Recent studies have highlighted the efficacy of this compound derivatives against WNV:
- Survival in Mouse Models : In a mouse model infected with WNV, treatment with 7DMA resulted in a significant survival rate. Mice treated with 25 mg/kg twice daily starting from the time of infection exhibited 100% survival, even when treatment commenced three days post-infection . The antiviral effect was notably diminished when treatment was delayed until eight days post-infection.
Zika Virus (ZIKV)
The antiviral activity of this compound has also been evaluated in the context of ZIKV:
- In Vitro and In Vivo Studies : In vitro assays demonstrated that 7DMA significantly inhibited ZIKV replication. In vivo studies using AG129 mice showed that treatment with 50 mg/kg/day of 7DMA delayed disease progression and reduced viremia . The compound was well tolerated and did not induce significant adverse effects during the treatment period.
Comparative Efficacy
To further illustrate the effectiveness of this compound and its derivatives, the following table summarizes their antiviral activities against WNV and ZIKV:
Compound | Virus | Effective Concentration (EC50) | Survival Rate in Mice | Notes |
---|---|---|---|---|
7-Deaza-2'-C-methyladenosine | WNV | Low micromolar | 100% at 25 mg/kg | Effective even when treatment started late |
7-Deaza-2'-C-methyladenosine | ZIKV | <22 µM | Delayed morbidity | Well tolerated in animal models |
This compound | WNV | Nanomolar | Not specified | High potency with low cytotoxicity |
Case Study: West Nile Virus
In a study focusing on WNV, researchers administered 7DMA to infected mice. The results indicated that early administration significantly improved survival rates. Mice treated within three days post-infection showed a survival rate of up to 90%, while those treated later did not exhibit similar benefits .
Case Study: Zika Virus
Another pivotal study examined the effects of 7DMA on ZIKV-infected AG129 mice. The compound not only reduced viral load but also extended the time to disease onset compared to control groups. Mice receiving treatment had an average disease onset delay of approximately one week .
Q & A
Basic Research Questions
Q. What is the mechanism of action of 2'-C-methyladenosine against viral RNA-dependent RNA polymerases (RdRps)?
- Methodological Answer : this compound acts as a non-obligate chain terminator by incorporating into the growing viral RNA strand. Its 2'-C-methyl group sterically hinders RdRp-mediated phosphodiester bond formation, halting replication. This mechanism is validated through enzymatic assays (e.g., IC50 = 1.9 µM against HCV NS5B ) and structural studies comparing wild-type and drug-resistant polymerase mutants . Researchers typically use radiolabeled nucleotide incorporation assays or fluorescence-based polymerase activity assays to confirm inhibition.
Q. How is this compound synthesized and characterized in preclinical studies?
- Methodological Answer : Synthesis involves ribose moiety modification via stereoselective glycosylation or enzymatic catalysis, followed by methylation at the 2'-C position. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) for molecular weight validation. For example, pro-drug strategies (e.g., 4-pyridyl derivatives) are employed to enhance solubility, with stability assessed via simulated gastric fluid assays .
Q. What in vitro models demonstrate the antiviral efficacy of this compound?
- Methodological Answer : Subgenomic HCV replicon systems and poliovirus-infected cell lines are standard models. Efficacy is quantified via EC50 values (e.g., 0.26 µM for phosphoramidate analogues in HCV replicons ). Researchers use RT-qPCR to measure viral RNA reduction and fluorescence microscopy (e.g., GFP-tagged poliovirus) to track replication inhibition in real time .
Advanced Research Questions
Q. How do researchers address the poor oral bioavailability and metabolic instability of this compound in vivo?
- Methodological Answer : Pro-drug approaches (e.g., phosphoramidates) mask the 5'-OH group to improve membrane permeability and hepatic activation. Pharmacokinetic studies in rodent models measure plasma half-life (t1/2) and area under the curve (AUC) to compare pro-drug efficacy. For instance, 4-pyridyl pro-drugs achieve >90% oral bioavailability in preclinical trials . Stability is assessed via cytochrome P450 metabolism assays and hepatocyte incubation studies .
Q. What methodologies resolve contradictory efficacy data of this compound across viral strains?
- Methodological Answer : Cross-resistance profiling using site-directed mutagenesis identifies polymerase mutations (e.g., S282T in HCV NS5B) that confer resistance. Deep sequencing of clinical isolates reveals strain-specific susceptibility. For example, this compound shows reduced efficacy against S282T mutants, necessitating combination therapy with allosteric inhibitors (e.g., dasabuvir) to overcome resistance .
Q. How are high-throughput screening platforms optimized for studying this compound in single-cell infection dynamics?
- Methodological Answer : Microfluidic devices (e.g., 6,400-cell arrays) enable real-time tracking of viral replication inhibition. Fluorescent reporters (e.g., GFP-tagged poliovirus) quantify drug effects at single-cell resolution. Statistical models (e.g., stochastic replication kinetics) differentiate heterogeneous responses, revealing subpopulations with delayed drug sensitivity .
Q. Key Methodological Considerations
- Replication Studies : Follow Beilstein Journal guidelines for experimental reproducibility: include detailed synthesis protocols, HPLC/NMR spectra in supplementary materials, and cross-validate results with independent assays (e.g., antiviral efficacy in primary hepatocytes) .
- Data Interpretation : Use dose-response curves and Hill coefficients to distinguish direct inhibition from off-target effects. Address outliers via Grubbs’ test or robust statistical models .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASOFFRBGIVJET-YRKGHMEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333334 | |
Record name | 2'-C-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-12-3 | |
Record name | 2'-C-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.